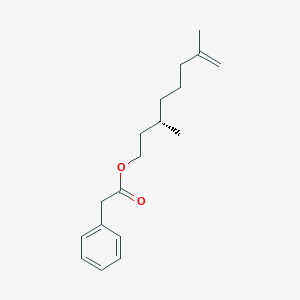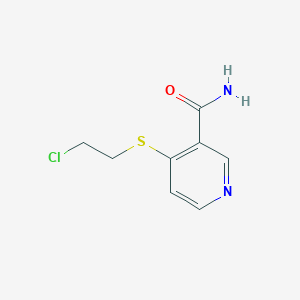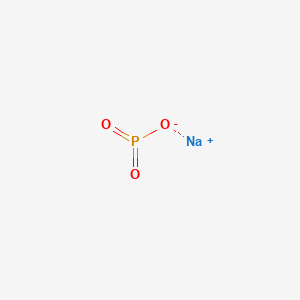
Natriummetaphosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium metaphosphate is an inorganic compound with the chemical formula NaPO₃. It is a type of metaphosphate, which is a salt or ester of metaphosphoric acid. Sodium metaphosphate is commonly found in the form of a white crystalline powder and is known for its high solubility in water. It is used in various industrial applications, including water treatment, food processing, and as a dispersing agent.
Wissenschaftliche Forschungsanwendungen
Sodium metaphosphate has a wide range of applications in scientific research:
Chemistry: Used as a dispersing agent and a sequestrant to prevent the precipitation of metal ions.
Biology: Employed in the preparation of biological buffers and as a stabilizer for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in dental care products.
Industry: Utilized in water treatment, ceramics, and as a food additive to improve texture and stability.
Wirkmechanismus
Target of Action
Sodium metaphosphate, also known as Kurrol’s salt, is a high molecular weight, long-chain polyphosphate . It is a white crystalline powder that is soluble in inorganic acids, potassium chloride, and ammonium chloride solutions . The primary targets of sodium metaphosphate are metal ions, particularly calcium and magnesium . It has the ability to form soluble complexes with these metal ions, which is why it is often used as a water softener .
Mode of Action
Sodium metaphosphate interacts with its targets by forming soluble complexes. This interaction is due to the compound’s ability to chelate metal ions . Chelation involves the formation of multiple bonds between a polydentate (multiple-bond-forming) ligand and a single central atom. In this case, the sodium metaphosphate acts as the ligand and the metal ions as the central atom .
Biochemical Pathways
The biochemical pathways affected by sodium metaphosphate primarily involve the metabolism of metal ions. By forming soluble complexes with metal ions, sodium metaphosphate can affect the availability of these ions for various biochemical processes . For instance, by chelating calcium ions, it can influence processes such as signal transduction, muscle contraction, and blood clotting, all of which depend on calcium .
Pharmacokinetics
Food and Drug Administration .
Result of Action
The primary result of sodium metaphosphate’s action is the formation of soluble complexes with metal ions. This can soften water by removing calcium and magnesium ions, prevent corrosion by chelating metal ions, and stabilize foods by binding to and sequestering metal ions .
Action Environment
The action of sodium metaphosphate can be influenced by various environmental factors. For instance, its solubility and therefore its ability to form complexes with metal ions can be affected by the pH and temperature of the solution . Furthermore, the presence of other ions can also influence its action, as they can compete with the target metal ions for complex formation .
Biochemische Analyse
Biochemical Properties
Sodium metaphosphate is a type of polyphosphate, a molecule that stores energy within its covalent bonds . In microbial cells, polyphosphate granules, which include sodium metaphosphate, are synthesized for both energy and phosphate storage and are degraded to produce nucleotide triphosphate or phosphate . The energy released from these carriers is used by the cell for the production of vital molecules such as amino acids, nucleobases, sugars, and lipids .
Cellular Effects
Sodium metaphosphate has been shown to have effects on mammalian cells. For instance, a six-chain form of sodium metaphosphate, sodium hexametaphosphate (SHMP), was found to induce calcium signaling in mouse oocytes . This suggests that sodium metaphosphate could potentially influence cell function by modulating intracellular calcium levels .
Molecular Mechanism
The molecular mechanism of sodium metaphosphate involves its role as a polyphosphate. Polyphosphates, including sodium metaphosphate, can directly regulate some processes in the cell and are used as phosphate donors in gene regulation . These processes are orchestrated by polyphosphate kinases, key enzymes capable of shifting both energy and phosphate in both directions, storage or consumption, of phosphate-energy control .
Temporal Effects in Laboratory Settings
It is known that sodium metaphosphate can be prepared by the dehydration of sodium phosphate
Metabolic Pathways
Sodium metaphosphate, as a type of polyphosphate, is involved in several metabolic pathways. Polyphosphates are used by cells for both energy and phosphate storage, and they are degraded to produce nucleotide triphosphate or phosphate . This suggests that sodium metaphosphate could potentially interact with enzymes or cofactors involved in these pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium metaphosphate can be synthesized through several methods. One common method involves heating monosodium orthophosphate to generate sodium acid pyrophosphate, which is then further heated to produce sodium metaphosphate. The reactions are as follows: [ 2 \text{NaH}_2\text{PO}_4 \rightarrow \text{Na}_2\text{H}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ] [ 3 \text{Na}_2\text{H}_2\text{P}_2\text{O}_7 \rightarrow (\text{NaPO}_3)_6 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, sodium metaphosphate is often produced by heating a mixture of sodium carbonate and phosphoric acid. The mixture is heated to a high temperature, causing the components to react and form sodium metaphosphate. The resulting product is then rapidly cooled to prevent further polymerization.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium metaphosphate undergoes various chemical reactions, including:
-
Hydrolysis: Sodium metaphosphate can hydrolyze in the presence of water to form orthophosphate. [ (\text{NaPO}_3)_6 + 6 \text{H}_2\text{O} \rightarrow 6 \text{NaH}_2\text{PO}_4 ]
-
Complexation: It can form complexes with metal ions, which is useful in water treatment processes.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Metal Ions: For complexation reactions.
Major Products:
Orthophosphate: Formed during hydrolysis.
Metal Complexes: Formed during complexation with metal ions.
Vergleich Mit ähnlichen Verbindungen
Sodium hexametaphosphate: A polymeric form of sodium metaphosphate with similar properties but a different molecular structure.
Sodium trimetaphosphate: Another related compound with a shorter chain length compared to sodium hexametaphosphate.
Uniqueness: Sodium metaphosphate is unique in its ability to form stable complexes with metal ions, making it highly effective in applications requiring metal ion sequestration. Its high solubility in water and ability to hydrolyze into orthophosphate also distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
10361-03-2 |
|---|---|
Molekularformel |
HNaO3P |
Molekulargewicht |
102.970 g/mol |
InChI |
InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3) |
InChI-Schlüssel |
WCACTRZRJNYFJJ-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)=O.[Na+] |
Kanonische SMILES |
OP(=O)=O.[Na] |
Key on ui other cas no. |
14550-21-1 10361-03-2 10124-56-8 50813-16-6 |
Physikalische Beschreibung |
DryPowde |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
10124-56-8 (Parent) |
Herkunft des Produkts |
United States |
Q1: How does sodium metaphosphate disperse soils for mechanical analysis?
A1: Sodium metaphosphate acts as a deflocculating agent in soil analysis. It achieves this by replacing cations, especially calcium, from the soil's exchange complex with sodium. This exchange is driven by the formation of highly undissociated sodium calcium metaphosphate complexes, effectively removing free calcium ions and preventing their re-association with soil particles. [, ]
Q2: Can sodium metaphosphate affect the viscosity and density of soil suspensions used in mechanical analysis?
A2: Yes, the presence of sodium metaphosphate can significantly alter both the viscosity and density of soil suspensions compared to water, which is typically assumed in standard methods. Correction factors for both viscosity and density are recommended for accurate analysis. []
Q3: What is the molecular structure of sodium metaphosphate?
A3: Sodium metaphosphate exists as a long-chain polymer of phosphate units, (NaPO3)n. The "n" denotes a variable number of repeating units, reflecting the polymeric nature of the compound. [, ]
Q4: What is known about the structure of sodium trimetaphosphate in its crystalline form?
A4: Studies using 31P Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Magic Angle Spinning (MAS) and Double Quantum Filtered MAS techniques, have confirmed the presence of two distinct phosphorus sites in crystalline sodium trimetaphosphate, aligning with its crystal structure. []
Q5: How can 17O NMR spectroscopy be used to characterize the structure of sodium metaphosphate glass?
A5: 17O NMR, encompassing static echoes, MAS, and MQ-MAS spectra, provides valuable insights into the structure of sodium metaphosphate glass by distinguishing between bridging and non-bridging oxygen atoms in the phosphate network. []
Q6: How stable is sodium metaphosphate in aqueous solutions?
A6: While generally stable, the stability of sodium metaphosphate solutions can be influenced by factors like pH, temperature, and the presence of other ions. For instance, in the context of soil analysis, the age of the sodium metaphosphate solution can impact its effectiveness as a dispersing agent. []
Q7: Can sodium metaphosphate be used to modify the properties of other materials?
A8: Yes, sodium metaphosphate can be incorporated into various materials to modify their properties. For example, it has been used to enhance the compressive strength of vermiculite-based heat insulators by reacting with magnesium oxide in vermiculite. [, ]
Q8: Does sodium metaphosphate exhibit catalytic activity?
A9: While sodium metaphosphate itself might not be a traditional catalyst, its ability to form complexes and interact with metal ions can influence reaction pathways. This characteristic is evident in its use for dissolving chromite ores during platinum-group element extraction, a process where it enhances the solubility of chromite, facilitating the recovery of valuable metals. [, ]
Q9: Have computational methods been used to study sodium metaphosphate?
A10: Yes, computational chemistry techniques, particularly molecular dynamics simulations, have been employed to study the distribution of NMR parameters in sodium metaphosphate glass, offering insights into its structural characteristics at the atomic level. []
Q10: How does the chain length of sodium metaphosphate polymers affect its properties?
A11: The chain length of sodium metaphosphate polymers can significantly influence their physical and chemical properties. For example, shorter chains tend to have higher solubility and reactivity compared to longer chains. []
Q11: Are there strategies to enhance the stability of sodium metaphosphate formulations?
A12: Factors like pH, temperature, and the presence of other ingredients can impact the stability of sodium metaphosphate formulations. Strategies like optimizing pH, controlling storage temperature, and selecting compatible excipients can help enhance stability. []
Q12: What is known about the toxicity of sodium metaphosphate?
A13: Sodium metaphosphate has been the subject of safety assessments for its use in various applications. While generally considered safe at low concentrations, high doses can lead to adverse effects, primarily related to calcium chelation and its impact on kidneys and bones. [, ]
Q13: What safety considerations should be taken into account when using sodium metaphosphate in food applications?
A14: Given its calcium-binding properties, the use of sodium metaphosphate as a food additive requires careful consideration of potential impacts on calcium absorption and overall dietary intake. Regulatory bodies establish acceptable daily intake levels to ensure consumer safety. [, ]
Q14: What is the environmental fate of sodium metaphosphate?
A16: Sodium metaphosphate can undergo hydrolysis in the environment, breaking down into phosphates. The environmental impact of released phosphates depends on the receiving environment and its sensitivity to nutrient enrichment. []
Q15: Are there alternative compounds with similar properties to sodium metaphosphate?
A17: Yes, other phosphates, such as sodium tripolyphosphate and sodium hexametaphosphate, share some similarities with sodium metaphosphate in terms of their chelating and dispersing properties. The choice of the most suitable compound depends on the specific application and desired characteristics. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





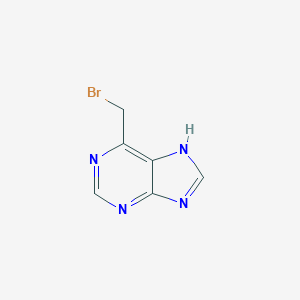

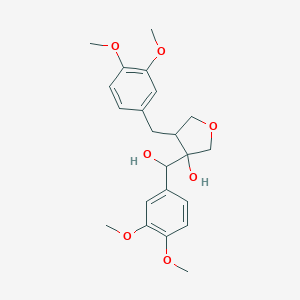
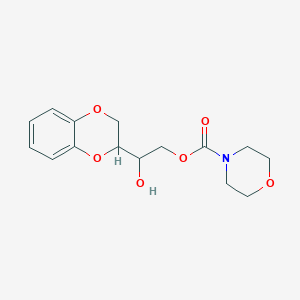
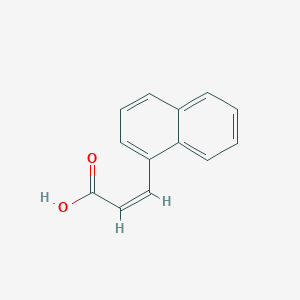
![N'-(Bicyclo[2.2.1]heptan-2-yl)-N-(2-fluoroethyl)-N-nitrosourea](/img/structure/B79891.png)
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)
